![molecular formula C24H19N5O3S B2426839 2-((1-(2-甲氧基苯基)-4-氧代-4,5-二氢-1H-吡唑并[3,4-d]嘧啶-6-基)硫代)-N-(萘-1-基)乙酰胺 CAS No. 946200-62-0](/img/no-structure.png)

2-((1-(2-甲氧基苯基)-4-氧代-4,5-二氢-1H-吡唑并[3,4-d]嘧啶-6-基)硫代)-N-(萘-1-基)乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

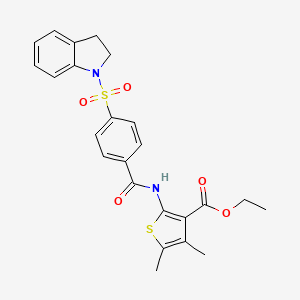

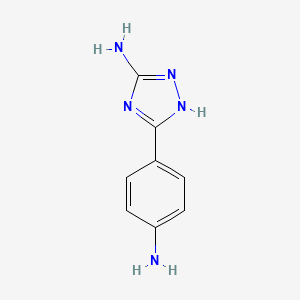

The synthesis of such a compound would likely involve several steps, starting with the synthesis of the core pyrazolo[3,4-d]pyrimidine ring . This could be achieved through a multicomponent reaction involving aromatic ketones, aldehydes, and a nitrogen source . The other groups could then be added through further reactions.Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present in its structure. For example, the thio group could potentially be involved in redox reactions .科学研究应用

计算和药理学评估

已经对新型衍生物(包括1,3,4-恶二唑和吡唑衍生物)的计算和药理学潜力进行了研究。这些化合物(包括与本化合物类似的变体)已被评估其毒性、肿瘤抑制、自由基清除、镇痛和抗炎潜力。值得注意的是,某些衍生物对 COX-2 和 5-LOX 表现出中等到高亲和力,这与显着的镇痛和抗炎作用相关。这为开发针对各种疾病的新型治疗剂提供了有希望的途径 (Faheem,2018)。

抗癌活性

另一项研究集中在某些 2-[3-苯基-4-(嘧啶-4-基)-1H-吡唑-1-基]乙酰胺衍生物的设计、合成和体外细胞毒活性,其中芳氧基连接到嘧啶环的 C2。这些合成的化合物在 60 条癌细胞系上进行了测试,结果表明一种化合物对八条癌细胞系表现出明显的癌细胞生长抑制。这项工作突出了此类衍生物在癌症治疗中的潜力 (Al-Sanea 等人,2020)。

CDK2 抑制剂和抗增殖活性

据报道,发现了新的吡唑并吡啶、呋喃并吡啶和吡啶衍生物作为 CDK2 抑制剂,其设计和合成始于特定的萘-2-基衍生物。评估了这些化合物在体外抑制 CDK2 酶的能力,并针对不同的癌细胞系进行了测试。结果表明,几种衍生物是最有效的抑制剂,表明它们在开发新的抗癌疗法中的效用 (Abdel-Rahman 等人,2021)。

属性

| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(naphthalen-1-yl)acetamide' involves the synthesis of two key intermediates, which are then coupled to form the final product. The first intermediate is 2-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4-one, which is then converted to 2-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-thiol. The second intermediate is N-(naphthalen-1-yl)acetamide, which is then coupled with the first intermediate to form the final product.", "Starting Materials": [ "2-methoxyaniline", "ethyl acetoacetate", "sodium ethoxide", "naphthalene-1-carboxylic acid", "thionyl chloride", "sodium hydride", "2-bromoacetamide" ], "Reaction": [ "Step 1: Synthesis of 2-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4-one by reacting 2-methoxyaniline with ethyl acetoacetate in the presence of sodium ethoxide.", "Step 2: Conversion of 2-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-4-one to 2-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-thiol by reacting with thionyl chloride and sodium hydride.", "Step 3: Synthesis of N-(naphthalen-1-yl)acetamide by reacting naphthalene-1-carboxylic acid with 2-bromoacetamide in the presence of sodium hydride.", "Step 4: Coupling of 2-(2-methoxyphenyl)-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-thiol with N-(naphthalen-1-yl)acetamide to form the final product 2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(naphthalen-1-yl)acetamide." ] } | |

CAS 编号 |

946200-62-0 |

产品名称 |

2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(naphthalen-1-yl)acetamide |

分子式 |

C24H19N5O3S |

分子量 |

457.51 |

IUPAC 名称 |

2-[[1-(2-methoxyphenyl)-4-oxo-5H-pyrazolo[3,4-d]pyrimidin-6-yl]sulfanyl]-N-naphthalen-1-ylacetamide |

InChI |

InChI=1S/C24H19N5O3S/c1-32-20-12-5-4-11-19(20)29-22-17(13-25-29)23(31)28-24(27-22)33-14-21(30)26-18-10-6-8-15-7-2-3-9-16(15)18/h2-13H,14H2,1H3,(H,26,30)(H,27,28,31) |

InChI 键 |

UWYSLZYYIRCQPK-UHFFFAOYSA-N |

SMILES |

COC1=CC=CC=C1N2C3=C(C=N2)C(=O)NC(=N3)SCC(=O)NC4=CC=CC5=CC=CC=C54 |

溶解度 |

not available |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-(2-Methoxyethyl)-4,7,8-trimethyl-6-propylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2426756.png)

![2-[(2-Methoxyethyl)amino]-5-nitrobenzoic acid](/img/structure/B2426759.png)

![5-((4-Benzhydrylpiperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2426763.png)

![6-[(1,3-Benzothiazol-2-yl)amino]hexanoic acid](/img/structure/B2426765.png)

![4-(5-Chloro-2-methoxy-phenyl)-5-(3-chloro-phenyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B2426770.png)

![2-((6,8-dimethyl-5,7-dioxo-2-phenyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)-N-(3-methoxyphenyl)acetamide](/img/structure/B2426774.png)

![3-(benzo[d][1,3]dioxol-5-yloxy)-N-(4-methylbenzyl)propane-1-sulfonamide](/img/structure/B2426777.png)

![[3-(Trifluoromethyl)phenyl]{6-[3-(trifluoromethyl)phenyl]-3-pyridinyl}methanone](/img/structure/B2426779.png)